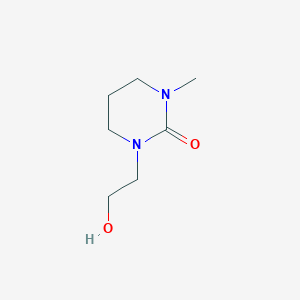
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound with a tetrahydropyrimidinone core structure
准备方法
The synthesis of 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one typically involves the reaction of 3-methyl-2,4,6-trioxo-1,3,5-triazinane with 2-aminoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or chromatography.
化学反应分析
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloro group.
科学研究应用
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydropyrimidinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole: This compound has a pyrazole core instead of a tetrahydropyrimidinone core and exhibits different biological activities.
1-(2-Hydroxyethyl)piperazine: This compound has a piperazine core and is used in different applications, such as in the synthesis of pharmaceuticals and as a corrosion inhibitor.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological molecules and its versatility in various chemical reactions.
属性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-3-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-2-4-9(5-6-10)7(8)11/h10H,2-6H2,1H3 |
InChI 键 |
YQTJOEBBCRJQFH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(C1=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
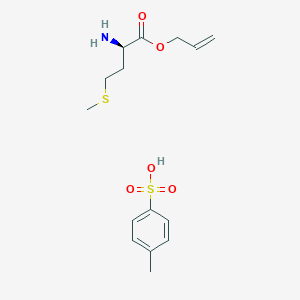
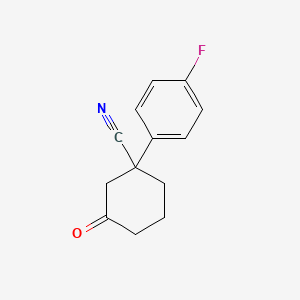
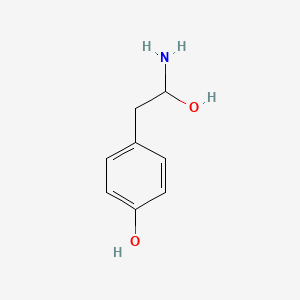
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)
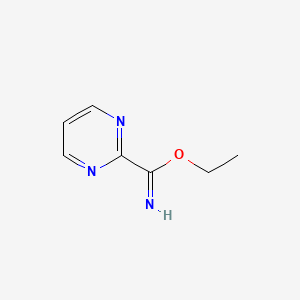
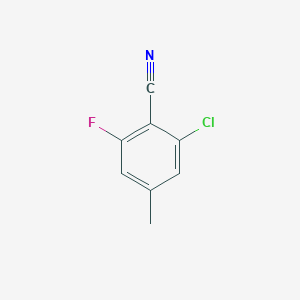
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
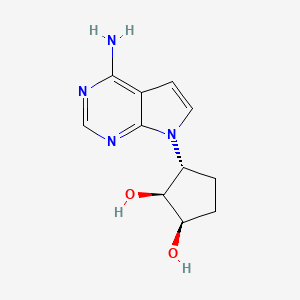
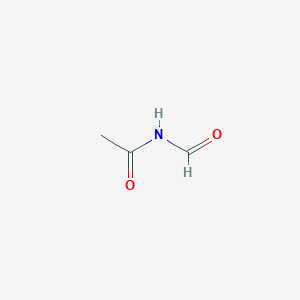
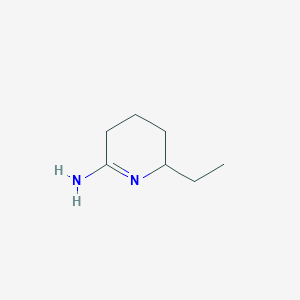
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)
